![molecular formula C8H7N3OS B2659300 N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide CAS No. 1251561-15-5](/img/structure/B2659300.png)
N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the formula C8H7N3OS and a molecular weight of 193.23 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, has been reported . The acid chloride was prepared and then added dropwise to 2-amino-5-propyl-1,3,4-thiadiazole (7.50 mmol), followed by vigorous stirring at ambient temperature for 4 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal X-ray diffraction studies . The crystal belongs to the triclinic system, space group P-1 . X-ray indicated that two intermolecular hydrogen bonds N1-H1···N5, N4-H4···N2 were observed .Scientific Research Applications
- Thiazole derivatives often exhibit diverse biological activities, including antimicrobial effects. Researchers have investigated the antibacterial and antifungal potential of N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide. Its unique structure may contribute to novel mechanisms of action against pathogens .
- Combining different agents can enhance antibacterial efficacy. N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide could serve as a building block for hybrid antimicrobials. By combining its thiazole moiety with other active groups (such as sulfonamides), researchers aim to create potent antibacterial compounds .
- Cyclopropane derivatives have been studied extensively for their bioactivity. Some commercial drugs and pesticides contain cyclopropane structures. Researchers explore the potential of N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide as a scaffold for designing new pharmaceuticals .
- Theoretical calculations using quantum chemistry methods (HF, DFT, and MP2) provide insights into molecular parameters. Researchers have optimized the geometric bond lengths and angles of this compound, comparing them to experimental data. Such calculations aid in understanding its electronic properties and reactivity .
- Researchers explore the compound’s interactions with biological targets. Computational studies predict binding modes and affinity to specific receptors. N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide might serve as a starting point for drug discovery programs .
Antimicrobial Properties
Hybrid Antimicrobials
Medicinal Chemistry
Theoretical Calculations
Drug Discovery
Future Directions
Thiazole derivatives have received considerable attention in the medicinal and pesticidal field due to their various applications . The synthesis of broader spectrum and highly bioactive 1,3,4-thiadiazole compounds is a hot spot in the agricultural and medicinal chemistry field . Therefore, N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide and its derivatives may have potential for future research and development in these fields.
properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-3-6-4-10-8(13-6)11-7(12)5-1-2-5/h4-5H,1-2H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOZQICXGJHUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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